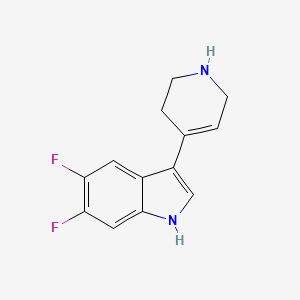
5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a derivative of the 1H-indole structure, which is a core structure in many biologically active compounds. The presence of the difluoro groups and the tetrahydropyridinyl substituent suggests potential for increased biological activity or specificity. While the papers provided do not directly discuss this compound, they do provide insights into the chemistry of related indole derivatives, which can be used to infer properties and reactivity of the compound .
Synthesis Analysis
The synthesis of related tetrahydro-1H-indoles has been described using starting materials such as cyclohexanone and 1,3-cyclohexanedione. These compounds can be further modified to introduce various functional groups, such as acetoxy derivatives . In the context of 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, a similar synthetic approach could be employed, with additional steps to introduce the fluorine atoms and the tetrahydropyridinyl group. The synthesis of tetrafluoroindole, a related compound, has been improved by using LiAlH4 AlCl3 for reduction and DDQ for aromatization .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a bicyclic core consisting of a benzene ring fused to a pyrrole ring. Substitutions on this core, such as the tetrahydropyridinyl group, can significantly influence the electronic distribution and steric properties of the molecule. The difluoro groups on the 5 and 6 positions would likely increase the electron-withdrawing character of the indole, potentially affecting its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitutions, due to the electron-rich nature of the pyrrole ring. The presence of electron-withdrawing groups, such as the difluoro substituents, could alter the typical reactivity patterns of the indole ring. For example, the acetoxylation of tetrahydro-1H-indoles at specific positions has been achieved using lead tetraacetate, indicating that regioselective functionalization is possible .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. The introduction of fluorine atoms typically increases the lipophilicity and chemical stability of organic compounds. Therefore, 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole would likely exhibit increased lipophilicity compared to its non-fluorinated analogs. Additionally, the presence of the tetrahydropyridinyl group could confer specific binding properties, as seen in the high affinity human 5-HT(1B/1D) ligands derived from similar structures .
Scientific Research Applications
Synthesis and Chemical Properties
The compound 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole and its derivatives are of significant interest in chemical research due to their complex fluorinated structures and potential biological activities. An improved synthesis method for related tetrafluoroindoles, which are precursors for biologically active compounds, has been developed by catalytic reduction and subsequent cyclization processes. This method provides a more efficient route to obtain these compounds with higher yields and less byproduct formation (Filler, Chen, & Woods, 1995).
Biological Activities and Potential Applications
Indole derivatives, including those similar to 5,6-Difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, have been extensively studied for their biological activities. For instance, a series of N1-azinylsulfonyl-1H-indole derivatives has been designed to target the 5-HT6 receptor, exhibiting potent antagonist activity and demonstrating pro-cognitive and antidepressant-like properties in vivo. These findings suggest potential therapeutic applications in cognitive and mood disorders (Zajdel et al., 2016).
Another study focused on 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, identifying high-affinity ligands for the human 5-HT(1B/1D) receptors. This highlights the compound's relevance in researching serotonin receptor modulators, which could lead to new treatments for neurological and psychiatric conditions (Egle et al., 2004).
Photophysical and Material Science Applications
In material science, derivatives of indole compounds are explored for their photophysical properties. For example, novel fluorinated derivatives of pyrido[1,2-a]indole fluorophores have been synthesized and shown to exhibit green fluoresce in acetonitrile solutions, indicating potential applications in fluorescent materials and organic electronics (Moseev et al., 2020).
properties
IUPAC Name |
5,6-difluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c14-11-5-9-10(8-1-3-16-4-2-8)7-17-13(9)6-12(11)15/h1,5-7,16-17H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVSVVOTVJJZIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CNC3=CC(=C(C=C32)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2528046.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)
![N-(2-chlorobenzyl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2528050.png)

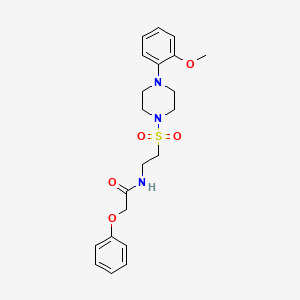
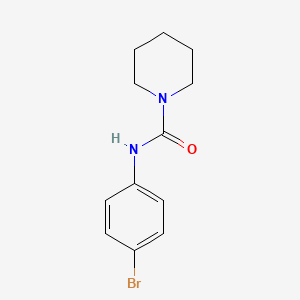

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)
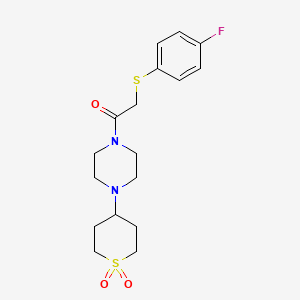

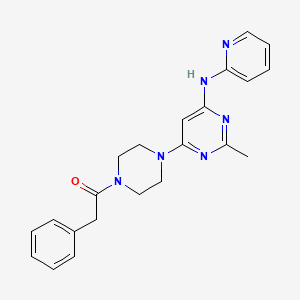
![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)